molecular formula C26H24N2O10S2 B13403530 2,5-Bis(benzyloxy)-p-xylene

2,5-Bis(benzyloxy)-p-xylene

Cat. No.: B13403530
M. Wt: 588.6 g/mol
InChI Key: ZFFACFZHTQWDMH-UHFFFAOYSA-N
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Description

2,5-Bis(benzyloxy)-p-xylene is a p-xylene derivative substituted with benzyloxy (-OCH₂C₆H₅) groups at the 2 and 5 positions of the aromatic ring. This compound is characterized by its ether linkages and aromatic substituents, which confer unique physicochemical properties.

Properties

Molecular Formula

C26H24N2O10S2

Molecular Weight

588.6 g/mol

IUPAC Name

4-(5-amino-2-hydroxy-3-methylphenyl)benzenesulfonic acid;5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid

InChI

InChI=1S/C13H11NO6S.C13H13NO4S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20;1-8-6-10(14)7-12(13(8)15)9-2-4-11(5-3-9)19(16,17)18/h1-6,15H,14H2,(H,16,17)(H,18,19,20);2-7,15H,14H2,1H3,(H,16,17,18)

InChI Key

ZFFACFZHTQWDMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=CC=C(C=C2)S(=O)(=O)O)N.C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(benzyloxy)-p-xylene typically involves the reaction of p-xylene with benzyl alcohol in the presence of a strong acid catalyst. One common method is the Friedel-Crafts alkylation, where p-xylene reacts with benzyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve refluxing the mixture in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(benzyloxy)-p-xylene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(benzyloxy)-p-xylene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Bis(benzyloxy)-p-xylene involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Structural and Substituent Effects

2,5-Bis(chloromethyl)-p-xylene
  • Structure : Chloromethyl (-CH₂Cl) substituents at positions 2 and 3.
  • Key Properties :
    • Molecular weight: 203.11 g/mol (C₁₀H₁₂Cl₂) .
    • Electron-withdrawing nature of Cl enhances reactivity in nucleophilic substitution reactions.
    • Used as a precursor in polymer crosslinking and organic synthesis (e.g., tellurium compound preparation) .
  • Comparison :
    • Unlike benzyloxy groups, chloromethyl substituents are smaller and more reactive, enabling faster kinetics in polymerization or functionalization. Benzyloxy groups, being bulkier, may hinder steric access in catalytic reactions but improve thermal stability due to aromatic conjugation.
2,5-Bis(4-bromophenyl)-p-xylene
  • Structure : 4-bromophenyl (-C₆H₄Br) groups at positions 2 and 4.
  • Key Properties: Molecular weight: 416.1 g/mol (C₂₀H₁₆Br₂) .
  • Comparison :
    • Bromophenyl groups introduce strong electron-withdrawing effects, altering electronic properties compared to electron-donating benzyloxy ethers. This difference may influence applications in materials science, such as dielectric properties or photochemical stability.
2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane
  • Structure : Peroxide (-O-O-) linkages with tert-butyl groups.
  • Key Properties :
    • Classified as an organic peroxide (UN3103), highly reactive and thermally unstable .
    • Used as a radical initiator in polymerization.
  • Comparison :
    • Benzyloxy ethers are more stable than peroxides, which decompose exothermically. This makes 2,5-Bis(benzyloxy)-p-xylene safer for storage and applications requiring prolonged thermal exposure.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Substituent Type Key Reactivity/Stability Traits
This compound ~316.4 (estimated) Ether (benzyloxy) High thermal stability; moderate reactivity
2,5-Bis(chloromethyl)-p-xylene 203.11 Chloromethyl Reactive in SN2 reactions; lower stability
2,5-Bis(4-bromophenyl)-p-xylene 416.1 Bromophenyl Flame-retardant; high density
2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane 290.44 Peroxide (tert-butyldioxy) Thermally unstable; radical initiator

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